molecular formula C15H20O4 B14513187 2-Methyl-2-(3-pentanoylphenoxy)propanoic acid CAS No. 62809-90-9

2-Methyl-2-(3-pentanoylphenoxy)propanoic acid

Cat. No.: B14513187
CAS No.: 62809-90-9
M. Wt: 264.32 g/mol
InChI Key: QMGLDGWIAFDIGR-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-pentanoylphenoxy)propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a phenoxy group bearing a pentanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-pentanoylphenoxy)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3-hydroxyacetophenone with a suitable alkylating agent under basic conditions.

    Introduction of the Pentanoyl Group: The phenoxy intermediate is then subjected to Friedel-Crafts acylation using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanoic Acid Backbone: The final step involves the reaction of the acylated phenoxy intermediate with 2-methylpropanoic acid under esterification conditions, typically using a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-pentanoylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-2-(3-pentanoylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-pentanoylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-pentadecylphenoxy)propanoic acid: Similar structure but with a longer alkyl chain.

    2-Methyl-2-(3-pentenoic acid): Similar backbone but different substituents.

Uniqueness

2-Methyl-2-(3-pentanoylphenoxy)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62809-90-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-methyl-2-(3-pentanoylphenoxy)propanoic acid

InChI

InChI=1S/C15H20O4/c1-4-5-9-13(16)11-7-6-8-12(10-11)19-15(2,3)14(17)18/h6-8,10H,4-5,9H2,1-3H3,(H,17,18)

InChI Key

QMGLDGWIAFDIGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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